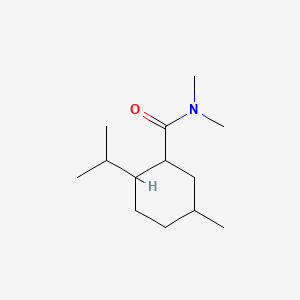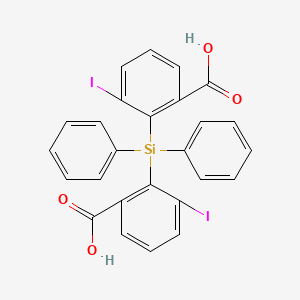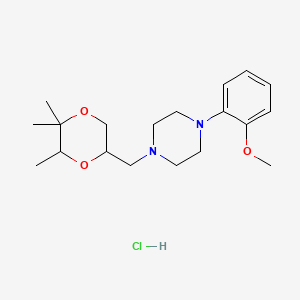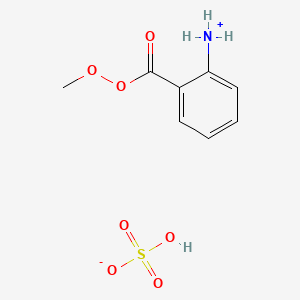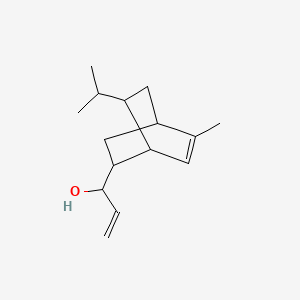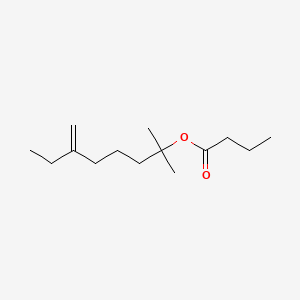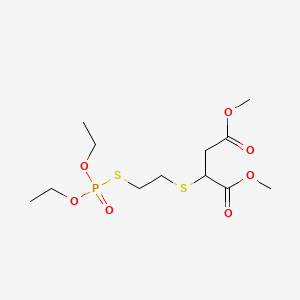
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester is a complex organic compound with a unique structure that includes both ester and phosphinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester typically involves multiple steps. One common method includes the reaction of butanedioic acid with diethoxyphosphinyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with dimethyl sulfate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines.
科学的研究の応用
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinyl group can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
類似化合物との比較
Similar Compounds
Butanedioic acid, dimethyl ester: A simpler ester without the phosphinyl group.
Butanedioic acid, ethyl methyl ester: Similar structure but with different ester groups.
Butanedioic acid, methyl-, dimethyl ester: Another ester variant with different substituents.
Uniqueness
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester is unique due to the presence of both ester and phosphinyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
63234-04-8 |
|---|---|
分子式 |
C12H23O7PS2 |
分子量 |
374.4 g/mol |
IUPAC名 |
dimethyl 2-(2-diethoxyphosphorylsulfanylethylsulfanyl)butanedioate |
InChI |
InChI=1S/C12H23O7PS2/c1-5-18-20(15,19-6-2)22-8-7-21-10(12(14)17-4)9-11(13)16-3/h10H,5-9H2,1-4H3 |
InChIキー |
XMFDATMTTSOHEY-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCC)SCCSC(CC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




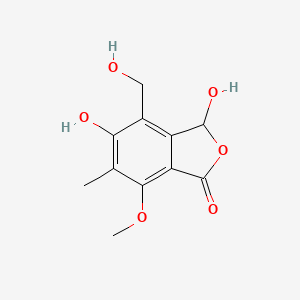
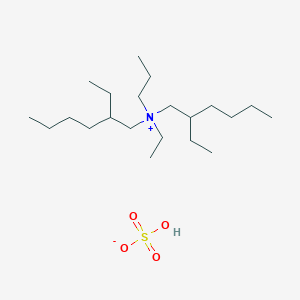
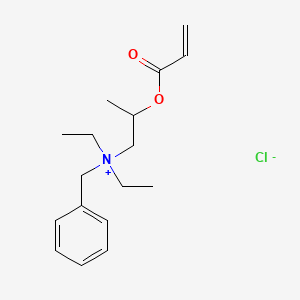
![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)
